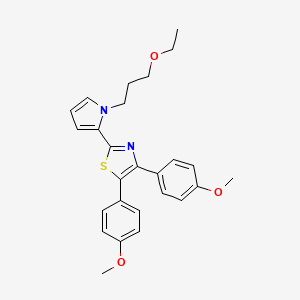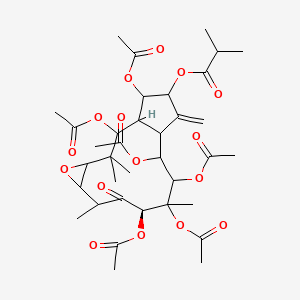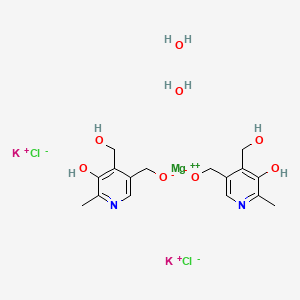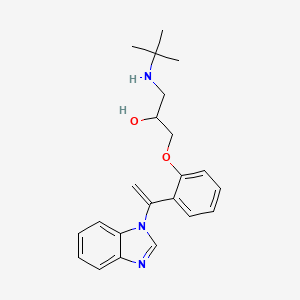
6'-a-F-carbocyclicddG
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-a-F-carbocyclicddG is a synthetic nucleoside analog that has garnered attention in the fields of medicinal chemistry and molecular biology. This compound is structurally similar to natural nucleosides but features a carbocyclic ring in place of the typical ribose or deoxyribose sugar. The presence of a fluorine atom at the 6’ position further enhances its chemical properties, making it a valuable tool in various scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6’-a-F-carbocyclicddG typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Carbocyclic Ring: This is achieved through a series of cyclization reactions, often involving the use of organometallic reagents.
Introduction of the Fluorine Atom: Fluorination is usually carried out using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Glycosylation: The carbocyclic ring is then glycosylated with a suitable base, such as guanine, under acidic or basic conditions to form the nucleoside analog.
Industrial Production Methods
Industrial production of 6’-a-F-carbocyclicddG follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
6’-a-F-carbocyclicddG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6’-a-F-carbocyclicddG has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies of DNA and RNA interactions due to its structural similarity to natural nucleosides.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of diagnostic tools and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 6’-a-F-carbocyclicddG involves its incorporation into DNA or RNA strands during replication or transcription. The presence of the fluorine atom and the carbocyclic ring disrupts normal base pairing and strand elongation, leading to the termination of the nucleic acid chain. This makes it particularly effective against rapidly dividing cells, such as cancer cells or viruses.
Comparación Con Compuestos Similares
Similar Compounds
6’-a-F-carbocyclicddA: Another fluorinated carbocyclic nucleoside analog.
6’-a-F-carbocyclicddC: A cytidine analog with similar structural features.
6’-a-F-carbocyclicddT: A thymidine analog used in similar applications.
Uniqueness
6’-a-F-carbocyclicddG stands out due to its specific base pairing properties and the presence of the fluorine atom, which enhances its stability and efficacy. Its unique structure allows for selective targeting of nucleic acid processes, making it a valuable tool in both research and therapeutic contexts.
Propiedades
Número CAS |
129829-89-6 |
|---|---|
Fórmula molecular |
C11H14FN5O2 |
Peso molecular |
267.26 g/mol |
Nombre IUPAC |
2-amino-9-[(1R,2R,3R)-2-fluoro-3-(hydroxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C11H14FN5O2/c12-7-5(3-18)1-2-6(7)17-4-14-8-9(17)15-11(13)16-10(8)19/h4-7,18H,1-3H2,(H3,13,15,16,19)/t5-,6-,7-/m1/s1 |
Clave InChI |
OYEGZDOKSWDHHD-FSDSQADBSA-N |
SMILES isomérico |
C1C[C@H]([C@@H]([C@H]1CO)F)N2C=NC3=C2N=C(NC3=O)N |
SMILES canónico |
C1CC(C(C1CO)F)N2C=NC3=C2N=C(NC3=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















